7-Desfluoro 5-Fluoro Iloperidone
Description
Properties
Molecular Formula |
C₂₄H₂₇FN₂O₄ |
|---|---|
Molecular Weight |
426.48 |
Synonyms |
1-(4-(3-(4-(4-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone |
Origin of Product |
United States |
Foundational & Exploratory
Topic: 7-Desfluoro 5-Fluoro Iloperidone: A Comprehensive Structural and Analytical Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Iloperidone is a well-established second-generation atypical antipsychotic characterized by its unique piperidinyl-benzisoxazole structure and a multi-receptor antagonist profile, primarily targeting Dopamine D2 and Serotonin 5-HT2A receptors.[1][2][3] The strategic placement of a fluorine atom on the benzisoxazole moiety is critical to its pharmacological and metabolic properties. This guide provides a deep technical analysis of a novel positional isomer, 5-Fluoro-Iloperidone, conceptualized here from the parent compound by transposing the fluorine atom from the 6-position to the 5-position on the benzisoxazole ring. We will refer to this analog as 5-Fluoro-Iloperidone for clarity, assuming the "7-Desfluoro" nomenclature was intended to signify the removal of the original fluorine during this transposition. This document outlines the predicted structural ramifications of this change, proposes a robust, self-validating analytical workflow for its characterization, and discusses the potential implications for its pharmacological activity.
Part 1: The Iloperidone Scaffold: A Structural Foundation
Iloperidone, with the IUPAC name 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is a complex molecule whose efficacy is derived from the interplay of its distinct structural components.[1]
-
6-Fluoro-1,2-benzoxazole Moiety: This heterocyclic system is a cornerstone of its activity. The fluorine atom at the 6-position influences the electronic properties of the ring system, impacting receptor binding affinity and metabolic stability.
-
Piperidine Linker: This central ring connects the benzoxazole pharmacophore to the rest of the molecule.
-
Propoxy Chain: A flexible three-carbon chain providing the optimal spatial orientation for receptor engagement.
-
Methoxyacetophenone Group: This terminal aromatic group contributes to the overall lipophilicity and receptor interaction profile.
The drug's mechanism of action, while not fully elucidated, is attributed to a combination of potent antagonist activity at D2 and 5-HT2A receptors.[4][5] It also exhibits high affinity for α1-adrenergic receptors, which is associated with side effects like orthostatic hypotension.[2][4]
Part 2: Structural Isomerism: The Rationale for 5-Fluoro-Iloperidone
The modification from the existing 6-Fluoro-Iloperidone to a novel 5-Fluoro isomer is a strategic decision rooted in established medicinal chemistry principles. Altering the position of a halogen on an aromatic ring can profoundly impact:
-
Electronic Environment: Shifting the electron-withdrawing fluorine atom changes the charge distribution across the benzoxazole ring, which can fine-tune interactions with amino acid residues in the receptor binding pocket.
-
Metabolic Stability: Iloperidone is primarily metabolized by CYP2D6 and CYP3A4 enzymes.[4] The position of the fluorine can block or open new sites for oxidative metabolism, potentially altering the drug's half-life and metabolite profile.
-
Physicochemical Properties: Changes in lipophilicity and polarity can affect absorption, distribution, and blood-brain barrier penetration.
Below is a diagram illustrating this proposed structural modification.
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone - Wikipedia [en.wikipedia.org]
- 3. Iloperidone in the treatment of schizophrenia: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Iloperidone? [synapse.patsnap.com]
- 5. iloperidone (Fanapt): Schizophrenia Drug Side Effects & Dosage [medicinenet.com]
Iloperidone Impurity Profile Characterization: A Senior Application Scientist's Field Guide
An In-depth Technical Guide for Drug Development Professionals
Foreword: Beyond the Chromatogram
In the landscape of atypical antipsychotics, iloperidone presents a unique molecular architecture, a composite of piperidine, benzisoxazole, and methoxyacetophenone moieties.[1] This complexity, while key to its therapeutic mechanism of antagonizing dopamine (D2) and serotonin (5-HT2A) receptors, also creates a fertile ground for the formation of isomeric and other related impurities.[2][3] For the analytical scientist in pharmaceutical development, characterizing this impurity profile is not merely a regulatory checkbox; it is a fundamental exercise in ensuring the safety, efficacy, and quality of the final drug product. This guide moves beyond rote protocols to explain the causality behind the analytical strategy, grounding every step in the principles of chemical stability, chromatographic theory, and regulatory science. Our objective is to build a self-validating system of analysis, where each experimental choice reinforces the integrity of the final data.
The Iloperidone Impurity Landscape: From Synthesis to Degradation
Understanding potential impurities begins with the molecule's history: its synthesis and its susceptibility to degradation. Iloperidone, or 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone, is a molecule with several potential weak points.[4]
-
Process-Related Impurities: The synthesis of iloperidone involves coupling multiple fragments. Incomplete reactions or side reactions can lead to a host of related substances. Published research has identified at least seven process-related impurities, including starting materials like 1-(4-hydroxy-3-methoxyphenyl)ethanone and intermediates such as 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole.[5] Other potential impurities include N-oxides, dimer impurities, and desfluoro variants.[5][6][]
-
Degradation-Related Impurities: Forced degradation studies are paramount to predicting how iloperidone will behave under stress. Comprehensive studies have shown that iloperidone is particularly susceptible to degradation under acidic, basic, and oxidative conditions, while remaining relatively stable to heat and light.[8][9] This lability is critical; hydrolytic cleavage of the ether linkage and oxidation of the piperidine nitrogen are primary degradation pathways.[9]
The core challenge lies in developing an analytical method with sufficient resolving power and specificity to separate the active pharmaceutical ingredient (API) from this complex matrix of structurally similar compounds.
The Regulatory Compass: Navigating ICH Q3A Guidelines
The International Council for Harmonisation (ICH) provides the framework for our entire analytical endeavor. The ICH Q3A(R2) guideline dictates the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[10][11] These thresholds are not arbitrary; they are risk-based and tied to the maximum daily dose (MDD) of the drug.
| Threshold Type | Threshold (for MDD ≤ 2 g/day ) | Action Required | Authoritative Source |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings. | ICH Q3A(R2)[11] |
| Identification Threshold | ≥ 0.10% | The structure of any impurity at or above this level must be determined. | ICH Q3A(R2)[11][12] |
| Qualification Threshold | ≥ 0.15% | Biological safety data is required for any impurity exceeding this level. | ICH Q3A(R2)[11][12] |
Adherence to these guidelines is non-negotiable and forms the basis for designing the sensitivity and specificity of our analytical methods.[13]
The Analytical Workflow: An Integrated Strategy
A robust impurity profiling strategy is a multi-stage process, designed to separate, identify, and quantify all relevant impurities. This workflow ensures that no stone is left unturned, from initial method development to final validation.
Caption: Overall workflow for iloperidone impurity characterization.
Phase 1: Separation Science - The Art of Resolution
The foundation of impurity profiling is a high-resolution chromatographic method capable of separating all potential impurities from the API and each other. This is known as a "stability-indicating" method.
Experimental Protocol: HPLC/UPLC Method Development
-
Column Selection (The Causality): The molecular structure of iloperidone, with its mix of polar and non-polar regions, makes a C18 stationary phase an excellent starting point due to its hydrophobic retention mechanism.[14][15] A high-purity, end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm for UPLC) provides high efficiency and reduces peak tailing for the basic piperidine moiety.[16]
-
Mobile Phase Selection (The Rationale):
-
Aqueous Phase (A): Start with a 10-20 mM phosphate or ammonium acetate buffer.[8][14] A pH of around 3.0-4.5 is often optimal; it ensures the piperidine nitrogen is protonated, leading to better peak shape, while being gentle on the silica-based column.[8][15]
-
Organic Phase (B): Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.[14][16]
-
-
Gradient Elution (The Strategy): An isocratic method is unlikely to resolve all impurities in a reasonable timeframe. A linear gradient is the logical choice.
-
Initial Conditions: Start with a low percentage of organic (e.g., 15-20% Acetonitrile) to retain polar impurities.
-
Gradient Ramp: Increase to a high percentage (e.g., 85-90% Acetonitrile) over 10-15 minutes to elute the non-polar API and any hydrophobic impurities.
-
Hold and Re-equilibration: Include a high-organic hold to wash the column, followed by a re-equilibration step at initial conditions.
-
-
Detection (The Insight): A Photo Diode Array (PDA) detector is essential. Iloperidone has a chromophore that absorbs in the UV region. Scanning from 200-400 nm and selecting an optimal wavelength (e.g., 225 nm or 274 nm) allows for sensitive detection of the API and its impurities, which may have different absorption maxima.[15][16]
-
Optimization: Inject a cocktail of the API and available impurity standards, along with samples from forced degradation studies. Adjust the gradient slope, pH, and flow rate to achieve a resolution (Rs) of >1.5 between all critical peak pairs. UPLC technology is highly recommended over conventional HPLC as it offers significantly shorter run times and higher peak efficiency.[16]
Phase 2: Structural Elucidation - From Mass to Structure
Once separated, the identity of unknown impurities must be determined, especially those exceeding the ICH identification threshold. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the definitive tool for this task.[17][18]
Workflow: LC-HRMS for Impurity Identification
-
Ionization (The Choice): Electrospray Ionization (ESI) in positive ion mode is highly effective for a molecule like iloperidone, which contains a readily protonated tertiary amine in the piperidine ring.[9]
-
Accurate Mass Measurement: An Orbitrap or Time-of-Flight (TOF) mass analyzer provides mass accuracy in the sub-5 ppm range. This allows for the confident determination of the elemental composition (molecular formula) of an unknown impurity.
-
MS/MS Fragmentation: By isolating an impurity's molecular ion and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This "fingerprint" provides clues to the impurity's structure. For example, a key fragmentation pathway for iloperidone involves cleavage at the propoxy chain.[9] By comparing the fragmentation of an unknown to that of the parent drug, one can pinpoint the location of a modification (e.g., hydroxylation, N-oxidation, demethylation).
-
Data Interpretation: The combination of accurate mass and MS/MS fragmentation data allows for the confident proposal of impurity structures. This was the exact methodology used to identify seven distinct degradation products of iloperidone in a key study.[9]
Forced Degradation: Probing for Instability
Forced degradation studies are the ultimate test of a method's stability-indicating power and provide invaluable insight into the drug's intrinsic stability.[19][20]
Caption: Iloperidone degradation pathways based on forced degradation studies.[9]
Experimental Protocol: Forced Degradation Study
-
Objective: To generate ~5-20% degradation of the API to ensure degradation products are formed at detectable levels without completely consuming the parent drug.[19]
-
Conditions (Based on known lability[8][9]):
-
Acid Hydrolysis: Iloperidone solution in 0.1 M HCl, heated at 80°C.
-
Base Hydrolysis: Iloperidone solution in 0.1 M NaOH, at room temperature.
-
Oxidative Degradation: Iloperidone solution in 3-30% H₂O₂, at room temperature.
-
Thermal Degradation: Solid API and solution heated at 50-60°C.
-
Photolytic Degradation: Solid API and solution exposed to UV/Vis light as per ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed HPLC/UPLC-PDA method. Peak purity analysis of the API peak in each chromatogram is crucial to ensure no impurities are co-eluting.
Method Validation: The Hallmark of Trustworthiness
A fully developed method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Data Synthesis and Reporting
All analytical data must be consolidated into a clear, concise format. The following table represents a hypothetical output for a batch of iloperidone drug substance.
| Peak ID | Retention Time (min) | Relative RT (RRT) | Area % | Identification | ICH Classification |
| Imp-1 | 4.8 | 0.55 | 0.06% | 1-(4-hydroxy-3-methoxyphenyl)ethanone | Identified |
| Imp-2 | 7.2 | 0.82 | 0.09% | Unknown | Unidentified |
| API | 8.8 | 1.00 | 99.65% | Iloperidone | - |
| Imp-3 | 9.5 | 1.08 | 0.12% | Iloperidone N-Oxide | Identified & Qualified |
| Imp-4 | 11.3 | 1.28 | 0.08% | Desfluoro Iloperidone | Identified |
| Total Impurities | - | - | 0.35% | - | - |
Conclusion
The characterization of iloperidone's isomeric impurity profile is a multifaceted challenge that demands a deeply integrated analytical approach. It requires a synthesis of separation science, advanced spectroscopic techniques, and a firm grasp of the regulatory landscape. By understanding the "why" behind each experimental choice—from selecting a C18 column to employing ESI+ in the mass spectrometer—we build a robust, self-validating workflow. This scientific rigor ensures that the final data is not just a set of numbers, but a comprehensive profile that guarantees the quality and safety of the drug substance, ultimately protecting the patients who rely on it.
References
-
Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry. ResearchGate. Available at: [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. Available at: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
Iloperidone. PubChem, National Institutes of Health. Available at: [Link]
-
Iloperidone Impurities and Related Compound. Veeprho. Available at: [Link]
-
Iloperidone-impurities. Pharmaffiliates. Available at: [Link]
-
A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial tablet dosage form. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Iloperidone-impurities. Pharmaffiliates. Available at: [Link]
-
Pandeti, S., Rout, T. K., Tadigoppula, N., & Thota, J. R. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry, 31(13), 1127–1138. Available at: [Link]
-
Comparison of the HPLC methods developed for iloperidone. ResearchGate. Available at: [Link]
-
Kilaru, R. B., Kuruva, C. S., Katla, V. R., & Chamarthi, N. R. (2013). Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(11), 6049–6054. Available at: [Link]
-
Iloperidone: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]
-
Karaca, S. A., & Uğur, D. Y. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Journal of Liquid Chromatography & Related Technologies, 40(12), 619-624. Available at: [Link]
-
Iloperidone. PharmaCompass.com. Available at: [Link]
-
DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Landge, S. B., et al. (2014). Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form. American Journal of Analytical Chemistry, 5, 968-981. Available at: [Link]
-
Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. BMC Chemistry. Available at: [Link]
-
Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science. Available at: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Development, characterization, comparative pharmacokinetic and pharmacodynamic studies of iloperidone solid SMEDDS and liquisolid compact. International Journal of Pharmaceutics. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmanecia. Available at: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Decoding Iloperidone: A Comprehensive Study of its R&D Trends. Patsnap Synapse. Available at: [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ILOPERIDONE | 133454-47-4 [chemicalbook.com]
- 4. Iloperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Free Article [pdfs.semanticscholar.org]
- 6. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. biotech-spain.com [biotech-spain.com]
- 18. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ajpsonline.com [ajpsonline.com]
- 20. pharmtech.com [pharmtech.com]
Methodological & Application
Application Note: Advanced Detection Strategies for Fluorinated Impurities in Iloperidone API
Executive Summary
Iloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a second-generation atypical antipsychotic.[1] Its pharmacological efficacy relies heavily on the specific electronic and steric properties imparted by the fluorine atom at the 6-position of the benzisoxazole ring.
The detection of fluorinated impurities—specifically Desfluoro Iloperidone (loss of fluorine) and Regioisomeric Impurities (fluorine at the 4, 5, or 7 positions)—presents a unique analytical challenge. Standard HPLC-UV methods often lack the specificity to distinguish between positional isomers of fluorinated rings.
This Application Note details a multi-modal analytical protocol combining High-Resolution LC-MS/MS for mass-differentiated impurities (Desfluoro) and
Impurity Origins & Structural Logic
The synthesis of Iloperidone typically involves the nucleophilic substitution of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a chloro-alkoxy acetophenone derivative. Impurities arise from two main vectors:[2]
-
Starting Material Contamination: Isomeric impurities in the fluorinated starting material (e.g., 5-fluoro-1,2-benzisoxazole) carry through to the final API.
-
Defluorination: Reductive conditions during synthesis or stress degradation can lead to Desfluoro Iloperidone.
Visualization: Impurity Genesis Pathway
Figure 1: Synthetic pathway highlighting the origin of regioisomeric and desfluoro impurities.
Analytical Protocols
Method A: High-Resolution LC-MS/MS (The "Desfluoro" Screen)
Purpose: To detect and quantify Desfluoro Iloperidone and other mass-differentiated degradants. The loss of a fluorine atom (19 Da) and replacement with hydrogen (1 Da) results in a mass shift of -18 Da.
Instrument: Q-Exactive Orbitrap or Equivalent Q-TOF Ionization: ESI Positive Mode
Experimental Parameters
| Parameter | Setting |
| Column | Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (10 mM Ammonium Formate optional) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
| MS Scan Range | m/z 100 – 1000 |
Detection Logic (Self-Validating Step)
-
Target Mass (Iloperidone):
-
Target Mass (Desfluoro):
-
Validation: The presence of the 409.1758 peak at a distinct retention time (typically elutes earlier due to lower lipophilicity) confirms defluorination.
Method B: F NMR Spectroscopy (The "Isomer" Screen)
Purpose: To distinguish the correct 6-fluoro regioisomer from potential 4-fluoro or 5-fluoro impurities. Mass spectrometry cannot easily distinguish these isomers as they have identical molecular weights.
Instrument: 400 MHz (or higher) NMR Spectrometer with Fluorine Probe
Protocol
-
Sample Prep: Dissolve 20 mg of Iloperidone API in 0.6 mL of DMSO-
. -
Internal Standard: Add 0.1%
-trifluorotoluene (TFT) as a chemical shift reference ( -63.72 ppm). -
Acquisition Parameters:
-
Pulse Sequence: zgf19 (proton-decoupled fluorine)
-
Spectral Width: 200 ppm
-
Scans: 64 - 128 (for high sensitivity of trace impurities)
-
Relaxation Delay: 2.0 s
-
Interpretation
-
Iloperidone (6-Fluoro): Signal expected at
-110 to -115 ppm (approximate, matrix dependent). -
Regioisomers:
-
5-Fluoro isomer: Shifts upfield/downfield significantly due to change in electronic environment relative to the nitrogen/oxygen heterocycle.
-
Desfluoro: Silent in
F NMR (Positive control for absence).
-
Method C: Validated HPLC-UV (Routine QC)
Purpose: Routine batch release and quantification of total impurities.
Reference Standard: USP Iloperidone RS
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 × 4.6 mm, 5 µm) |
| Buffer | 20 mM Potassium Phosphate (pH 3.0 with Orthophosphoric acid) |
| Mobile Phase | Buffer : Acetonitrile (60:40 v/v) |
| Detection | UV @ 275 nm |
| Run Time | 30 minutes |
System Suitability Criteria:
-
Tailing Factor: NMT 1.5 for Iloperidone peak.
-
Resolution: > 2.0 between Iloperidone and nearest impurity.
-
RSD: NMT 2.0% for 5 replicate injections.
System Suitability & Validation Strategy
To ensure Trustworthiness and Scientific Integrity , the following validation matrix must be applied:
-
Specificity: Inject pure Desfluoro impurity (if available) or a forced degradation sample (acid hydrolysis). Confirm separation from the parent peak in Method C.
-
LOD/LOQ Determination:
-
For LC-MS: Determine S/N > 3 for the m/z 409.1758 ion.
-
For NMR: Spike API with 0.1% of a fluorinated standard to confirm detection capability of trace isomers.
-
-
Linearity: Construct a 5-point calibration curve (0.05% to 1.0% limits) for the HPLC method.
Workflow: Analytical Decision Tree
Figure 2: Decision tree for investigating impurity excursions.
References
-
PubChem. (n.d.). Iloperidone Structure and Chemical Properties. National Library of Medicine.[3] Retrieved October 24, 2025, from [Link]
-
Pandeti, S., et al. (2017). Identification of stress degradation products of Iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Talele, G. S., et al. (2007). Generic ciprofloxacin tablets contain the stated amount of drug and different impurity profiles: A 19F, 1H and DOSY NMR analysis. Journal of Pharmaceutical and Biomedical Analysis. (Cited for
F NMR methodology in fluorinated APIs). Retrieved from [Link] -
International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting retention time shifts for Iloperidone isomers
Technical Support Center: Iloperidone Isomer Analysis
A-A-A
Welcome to the technical support center for the chromatographic analysis of Iloperidone and its isomers. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to troubleshoot and resolve common issues, particularly retention time shifts, encountered during your analyses. This resource is structured in a question-and-answer format to directly address your specific challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My retention times for Iloperidone isomers are consistently drifting to shorter times. What is the most likely cause?
A gradual decrease in retention time over a series of injections is a common issue and often points to a few key factors.[1] Let's break down the most probable causes and how to systematically investigate them.
1. Column Equilibration:
-
The "Why": Inadequate column equilibration is a frequent culprit for retention time drift, especially at the beginning of an analytical run.[2] The stationary phase of your HPLC column requires sufficient time to fully equilibrate with the mobile phase. If the column is not properly conditioned, the chemical environment within the column will change with each injection, leading to unstable retention times.[2] This is particularly critical when using mobile phases containing additives like ion-pairing reagents, which can take a considerable amount of time to establish equilibrium.[2]
-
Troubleshooting Protocol:
-
Verify Equilibration Time: For a new method, a general guideline is to equilibrate the column with 10-20 column volumes of the mobile phase.[2] However, this can vary based on the specific column and mobile phase composition.
-
Conduct an Equilibration Study:
-
Inject a standard solution of Iloperidone isomers repeatedly at set intervals (e.g., every 5-10 minutes) from the start of the mobile phase flow.
-
Monitor the retention times of the isomers.
-
Your column is equilibrated when you observe consistent retention times for at least three consecutive injections.
-
-
Preventative Measure: Always include a documented, sufficient equilibration time in your standard operating procedure (SOP) for the method.
-
2. Mobile Phase Composition Changes:
-
The "Why": The composition of the mobile phase is a critical parameter influencing retention in reversed-phase HPLC.[3] Even small variations in the organic-to-aqueous ratio or the concentration of additives can lead to significant shifts in retention time.[3] For ionizable compounds like Iloperidone, which has a pKa of approximately 7.91-8.43, mobile phase pH is also a critical factor.[4][5] A change of just 0.1 pH units can alter retention times by as much as 10%.[3]
-
Troubleshooting Protocol:
-
Check Mobile Phase Preparation:
-
Review your mobile phase preparation procedure. It is best to prepare the mobile phase gravimetrically rather than volumetrically for higher accuracy.[3]
-
Ensure all components were added correctly and that the final volume is accurate.
-
-
Volatile Components: If you are using volatile mobile phase components, such as trifluoroacetic acid (TFA) or formic acid, they can evaporate over time, changing the mobile phase composition and pH.[1] Consider preparing fresh mobile phase more frequently or using a system with online mixing.[1]
-
Degassing: Improper degassing can lead to bubble formation in the pump, causing flow rate inaccuracies and, consequently, retention time shifts.[6] Ensure your mobile phase is adequately degassed using methods like sonication, vacuum filtration, or helium sparging.[3]
-
3. Column Temperature Fluctuations:
-
The "Why": Column temperature has a significant impact on retention time.[7][8][9] As a rule of thumb, a 1°C increase in temperature can decrease retention time by 1-2%.[3] If your column is not in a thermostatted compartment, fluctuations in the ambient laboratory temperature can cause retention times to drift.[10][11]
-
Troubleshooting Protocol:
-
Use a Column Oven: The most effective way to eliminate temperature-related drift is to use a column oven set to a stable temperature, typically at least 5-10°C above ambient temperature.[8][11]
-
Mobile Phase Pre-heating: For high-temperature applications, ensure your HPLC system has a mobile phase pre-heater to prevent temperature gradients across the column, which can lead to peak broadening and shifting.[7][12]
-
Consistent Laboratory Temperature: If a column oven is unavailable, try to maintain a consistent laboratory temperature. Be aware that retention times may shift throughout the day as the room temperature changes.[10]
-
I'm observing random, unpredictable shifts in retention time for my Iloperidone isomers from one injection to the next. What should I investigate?
Random retention time shifts, often referred to as "jitter," can be more challenging to diagnose than consistent drift.[13] This type of variability often points to mechanical or system-related issues.
Troubleshooting Workflow for Random Retention Time Shifts
Caption: A systematic approach to troubleshooting random retention time shifts.
1. System Leaks:
-
The "Why": A leak in the HPLC system, even a very small one, can cause the flow rate to be inconsistent, leading to random shifts in retention time.[1] These leaks can be difficult to detect as the mobile phase may evaporate before forming a visible drip.[1]
-
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect all fittings, pump seals, the injector, and column connections for any signs of moisture or salt deposits (if using buffered mobile phases).[1]
-
Pressure Test: Most HPLC systems have a built-in pressure test function. Run this test to check for any pressure decay, which would indicate a leak.
-
Systematic Isolation: If a leak is suspected but not visible, you can systematically isolate different parts of the system to pinpoint the source.
-
2. Pump Issues:
-
The "Why": The HPLC pump is responsible for delivering a precise and constant flow of the mobile phase.[14] Any malfunction in the pump, such as worn seals, faulty check valves, or air bubbles in the pump head, can lead to an unstable flow rate and, consequently, random retention time shifts.[6][14]
-
Troubleshooting Protocol:
-
Monitor Pressure: Observe the system pressure during a run. Excessive pressure fluctuations can indicate a pump issue.
-
Flow Rate Verification: If you suspect the flow rate is inaccurate, you can measure it by collecting the mobile phase from the detector outlet into a graduated cylinder for a set amount of time.[1]
-
Pump Maintenance: Refer to your instrument's manual for instructions on routine maintenance, such as replacing pump seals and cleaning or replacing check valves.
-
3. Injector Problems:
-
The "Why": A malfunctioning autosampler or manual injector can also introduce variability.[2] Issues such as a partially blocked needle, a worn rotor seal, or inconsistent sample loop filling can lead to imprecise injection volumes and retention time shifts.[6]
-
Troubleshooting Protocol:
-
Inspect the Needle and Seat: Check for any visible blockage or damage to the injector needle and needle seat.
-
Check the Rotor Seal: A worn or scratched rotor seal can cause cross-port leakage, leading to carryover and retention time issues.
-
Manual Injection Test: If you are using an autosampler, performing a few manual injections can help determine if the issue is with the injector itself.
-
My Iloperidone isomer peaks are showing poor resolution and the retention times are shifting. How can I improve this?
Poor resolution coupled with retention time shifts often indicates that the chromatographic conditions are not optimal for the separation of these isomers. Iloperidone is a weakly basic compound, and its isomers can be challenging to separate.[4]
Key Parameters for Method Optimization
| Parameter | Impact on Retention and Resolution | Recommended Starting Point for Iloperidone |
| Mobile Phase pH | Critical for ionizable compounds. Small changes can significantly alter retention and selectivity.[14][15] | For Iloperidone (pKa ~7.9-8.4), a pH of 3 is a good starting point to ensure it is in a single ionic state.[4][5][16] |
| Organic Modifier | The type and percentage of the organic modifier control the overall retention and can influence selectivity.[15] | Acetonitrile is a common choice. Start with a composition of around 35% acetonitrile in a buffered aqueous phase.[16] |
| Buffer Concentration | Sufficient buffer capacity is needed to maintain a stable pH.[14] | A 20 mM phosphate buffer is a reasonable starting concentration.[16] |
| Column Temperature | Affects retention, selectivity, and peak shape.[7][17] | A controlled temperature of 35°C can provide good results.[16] |
| Flow Rate | Primarily affects analysis time and backpressure.[18][19][20] | A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm ID column.[16] |
Step-by-Step Method Optimization Protocol
-
Control the pH: Prepare your aqueous mobile phase with a buffer at a pH of 3. This will ensure that the Iloperidone molecules are protonated and in a consistent ionic form, leading to more stable retention.[15]
-
Optimize the Organic Content:
-
Start with a mobile phase composition of 65:35 (v/v) pH 3 phosphate buffer:acetonitrile.[16]
-
If the retention times are too long, incrementally increase the percentage of acetonitrile.
-
If the retention times are too short and resolution is poor, incrementally decrease the percentage of acetonitrile.
-
-
Fine-tune the Temperature: Once you have a reasonable retention time, you can investigate the effect of temperature on selectivity. Analyze your sample at different temperatures (e.g., 30°C, 35°C, 40°C) to see if the resolution between the isomers improves.[12]
-
Consider the Stationary Phase: If you are still struggling to achieve adequate resolution, the choice of stationary phase may be the issue. For chiral separations, specialized chiral stationary phases are often necessary.[21] The interaction between the analytes and the chiral selector on the stationary phase is what enables the separation of enantiomers.[21]
Method Validation and System Suitability
Once you have an optimized method, it is crucial to validate it and establish system suitability criteria.[22][23] This will help ensure the ongoing performance and reliability of your analysis.
System Suitability Test Parameters
| Parameter | Acceptance Criteria |
| Retention Time | Typically within ±2% of the established value. |
| Resolution (Rs) | > 1.5 between the Iloperidone isomers. |
| Tailing Factor (Tf) | Between 0.8 and 1.5. |
| Theoretical Plates (N) | Should meet a minimum value specified in the method. |
By consistently monitoring these parameters, you can proactively identify and address any issues that may arise during routine analysis.
References
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]
-
YMCA. HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
SCIEX. (2023, October 20). How does increasing column temperature affect LC methods? Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Hawach. (2025, February 10). Effect of Elevated Temperature on HPLC Columns. Retrieved from [Link]
-
LCGC International. How Much Retention Time Variation Is Normal? Retrieved from [Link]
-
Edge, T. (2021, February 23). Impact of flow rate on retention time. Chromatography Today. Retrieved from [Link]
-
Aijiren HPLC Vials. (2024, February 29). What are the effects of changes in column temperature? Retrieved from [Link]
-
ResearchGate. (2017, October 17). Can I use a variable flow rate on HPLC? Retrieved from [Link]
-
MDPI. (n.d.). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. Retrieved from [Link]
-
LCGC Europe. (2014, August 22). Flow-Rate and Peak Spacing. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? Retrieved from [Link]
-
Drawell. Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
Shimadzu Corporation. Factors Affecting Retention Time. Retrieved from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved from [Link]
-
ResearchGate. (2017, June 26). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). New RP-HPLC method development and validation for the estimation of iloperidone in bulk drug and its pharmaceutical dosage form. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
National Center for Biotechnology Information. Iloperidone. PubChem. Retrieved from [Link]
-
The Analytical Scientist. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018, February 1). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA. Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
-
ResearchGate. (2023, August 24). How to fix a shifting retention time of peaks in hplc? Retrieved from [Link]
-
Agilent. Video Notes LC Troubleshooting Series Retention Time Shifts. Retrieved from [Link]
-
Wikipedia. Iloperidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, November 26). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]
-
Neliti. (2014, September 3). development and validation of rp-hplc method for simultaneous estimation of risperidone and haloperidol in tablet dosage forms. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms | MDPI [mdpi.com]
- 5. ILOPERIDONE CAS#: 133454-47-4 [m.chemicalbook.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. chromtech.com [chromtech.com]
- 8. How does increasing column temperature affect LC methods? [sciex.com]
- 9. Effect of Elevated Temperature on HPLC Columns - Hawach [hawachhplccolumn.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. What are the effects of changes in column temperature?--Aijiren HPLC Vials [chromatographyselling.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. media.neliti.com [media.neliti.com]
Technical Support Center: Iloperidone Impurity Profiling & Separation
The Chemist's Perspective: Understanding the Analyte
Before troubleshooting, we must understand the molecule. Iloperidone is an atypical antipsychotic containing a piperidinyl-benzisoxazole moiety and an acetophenone group.[1]
-
Chemical Nature: Weak base.[1]
-
pKa: ~8.36 (secondary amine on the piperidine ring).[1]
-
Hydrophobicity: Moderate to High (LogP ~3.6).[1]
-
Critical Implication: At standard acidic HPLC conditions (pH 2.0–4.0), the piperidine nitrogen is protonated (
). This charged state often leads to secondary interactions with residual silanol groups (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) on the stationary phase, causing the notorious "shark-fin" tailing.
Troubleshooting Guides (Q&A Format)
Issue A: "I am seeing severe peak tailing (Asymmetry > 1.5) for the main Iloperidone peak."
Diagnosis: Silanol Interaction.[1] The protonated nitrogen of Iloperidone is ion-exchanging with the silica support of your column.[1]
Corrective Actions:
-
Buffer pH Adjustment: Ensure your buffer pH is below 3.0 .[1] At pH < 3.0, surface silanols are protonated (
) and neutral, reducing interaction with the drug.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Add a Silanol Blocker: Introduce Triethylamine (TEA) at 0.1% to 0.3% concentration.[1] TEA is a stronger base and will "sacrifice" itself by saturating the silanol sites, allowing Iloperidone to elute symmetrically.
-
Ionic Strength: Increase buffer concentration from 10mM to 20-50mM. Higher salt concentration suppresses the ion-exchange mechanism.[1]
Issue B: "I cannot resolve the N-Oxide impurity from the main peak."
Diagnosis: Selectivity Failure.[1] The N-oxide impurity is more polar than the parent but often co-elutes in simple C18 gradients.[1]
Corrective Actions:
-
Switch Organic Modifier: If using 100% Acetonitrile (ACN), switch to a Methanol (MeOH):ACN (50:50) blend.[1] MeOH provides hydrogen-bonding capabilities that interact differently with the oxygen on the N-oxide, often pulling it away from the parent peak.[1]
-
Temperature Tuning: Lower the column temperature to 25°C. Higher temperatures (40°C+) increase mass transfer but often reduce selectivity for structurally similar isomers.[1]
Issue C: "My baseline drifts significantly during the gradient."
Diagnosis: Refractive Index/Absorbance Mismatch. This is common when using Phosphate buffers with high organic gradients at low wavelengths (<220nm).[1]
Corrective Actions:
-
Wavelength Check: Iloperidone has a strong UV max at 274-276 nm .[1] Ensure you are detecting here, not at 210 nm where solvent cut-off noise is high.[1]
-
Buffer Selection: If using MS-compatible methods, switch from Phosphate to Ammonium Acetate (pH 4.5) or Formic Acid (0.1%) .[1] Note that Formic Acid might reduce retention of the basic Iloperidone compared to neutral buffers.[1]
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing the separation of Iloperidone.
Figure 1: Decision tree for troubleshooting Iloperidone HPLC separation issues.
The "Golden Protocol": Optimized Gradient Method
Based on the pKa and impurity profile (including P88, P95, and N-oxide), the following method provides the highest robustness.
Mobile Phase Composition
-
Mobile Phase A (Buffer): 20mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric Acid.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Mobile Phase B (Organic): Acetonitrile : Methanol (60:40 v/v).[1]
-
Why: The mix balances the low viscosity of ACN with the unique selectivity of MeOH.[1]
-
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Equilibration |
| 5.0 | 85 | 15 | Isocratic hold for polar impurities (P95) |
| 25.0 | 40 | 60 | Linear Ramp to elute Iloperidone |
| 35.0 | 20 | 80 | Wash step for dimers |
| 40.0 | 85 | 15 | Re-equilibration |
System Parameters[1][2][3][4][5][6][7][8][9]
-
Column: C18 End-capped (e.g., Inertsil ODS-3V or Hypersil BDS), 250 x 4.6 mm, 5µm.[1][2]
-
Flow Rate: 1.0 mL/min.[2]
-
Wavelength: 275 nm (PDA).
-
Temperature: 35°C.[3]
Impurity Elution Order & Pathway
Understanding where impurities elute is critical for identification.[1]
Figure 2: Relative elution order of Iloperidone and its common metabolites/impurities on a C18 column.
References
-
Comparison of HPLC methods developed for Iloperidone. ResearchGate. Available at: [Link]
-
Iloperidone Impurities and Related Compounds. Veeprho. Available at: [Link][1]
-
Stability Indicating HPLC Method for Paliperidone/Iloperidone Analogues. Sphinx Knowledge House. Available at: [Link]
-
Development and Validation of RP-HPLC Method for Iloperidone. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
Identifying unknown peaks in Iloperidone stability studies
Welcome to the technical support center for Iloperidone stability and impurity analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering unexpected peaks during the stability testing of Iloperidone. Drawing from established scientific principles and regulatory expectations, this resource provides in-depth troubleshooting guides, validated protocols, and expert insights to help you confidently identify, characterize, and report unknown impurities.
Frequently Asked Questions (FAQs): Troubleshooting Unknown Peaks
This section addresses common questions and issues encountered during the chromatographic analysis of Iloperidone stability samples. The answers are structured to provide not just a solution, but a logical framework for investigation.
Q1: I've detected a new, unknown peak in my Iloperidone stability sample chromatogram. What are my immediate first steps?
A1: The appearance of a new peak requires a systematic and logical investigation to rule out artifacts before committing to a full-scale identification effort. The primary goal is to confirm the peak's origin and authenticity.
Causality-Driven Investigation: Your initial actions should be based on the principle of eliminating external variables. An unexpected peak could be a genuine degradation product, a contaminant from your solvent or system, or an artifact of the injection/detection process.
-
System Blank Analysis: Inject a blank (mobile phase or sample diluent) immediately. If the peak is present, it indicates contamination in your solvent, glassware, or HPLC system.
-
Placebo and Control Sample Analysis: Analyze a placebo (formulation excipients without Iloperidone) and a control sample (time-zero or a sample stored at recommended conditions). The peak should be absent in these samples if it is a true degradant. Its presence in the placebo points to an excipient interaction or impurity.
-
Wavelength Specificity (for UV/PDA Detectors): Check the peak's UV spectrum. A degradation product of Iloperidone will likely share some spectral characteristics with the parent molecule. A spectrum that is completely different or resembles noise may suggest it's an artifact.
-
Injection Volume Linearity: Inject the sample at different volumes (e.g., 5 µL, 10 µL, 20 µL). The peak area of a real compound should increase linearly with the injection volume. Non-linear responses may suggest detector saturation or other issues.
This initial screening is a self-validating step; it ensures you are pursuing a genuine analyte and not chasing a ghost in the system.
Q2: The unknown peak is confirmed to be real and is present only in stressed samples. How do I determine if my analytical method is suitable for this investigation?
A2: A suitable analytical method must be "stability-indicating." This means it can separate the drug substance from its degradation products, process impurities, and excipients.[1][2] The confirmation of a new peak necessitates a review of your method's validation, specifically its specificity.
The Role of Forced Degradation: Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method.[3] By intentionally degrading Iloperidone under various stress conditions (acidic, basic, oxidative, thermal, photolytic), you generate a rich landscape of potential degradation products.[4][5]
-
Why it's crucial: If your HPLC method can resolve the parent Iloperidone peak from all the peaks generated during these harsh studies, it provides confidence that it can also separate any degradants that form under the milder conditions of a formal stability study.[6]
-
Scientific Rationale: Studies have shown that Iloperidone is particularly labile under hydrolytic (acidic, basic) and oxidative conditions, while being relatively stable to heat and light.[4][5] Therefore, your stress studies should focus on these conditions to ensure all relevant degradants are generated and chromatographically resolved.
Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to assess peak purity. This analysis compares UV-Vis spectra across the entire peak. A "pure" peak will have consistent spectra from the upslope to the downslope. If the unknown peak fails purity analysis, it may consist of multiple co-eluting compounds, requiring method optimization (e.g., changing the gradient, mobile phase pH, or column chemistry).
Q3: At what concentration level does this unknown impurity become a concern that requires formal identification?
A3: The requirement for identification is dictated by regulatory guidelines, primarily the ICH Q3A(R2) guideline for impurities in new drug substances.[7][8][9] The action required depends on the maximum daily dose of the drug and the concentration of the impurity.
Understanding the Thresholds: The ICH guidelines establish three key thresholds:
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level at which the structure of an impurity must be determined.
-
Qualification Threshold: The level at which the biological safety of an impurity must be established.
Iloperidone Example: Assuming a maximum daily dose of Iloperidone is 24 mg/day (which is >10 mg and <2 g), the ICH thresholds are:
| Threshold | Value |
|---|---|
| Reporting | 0.05% |
| Identification | 0.10% or 1.0 mg per day intake, whichever is lower |
| Qualification | 0.15% or 1.0 mg per day intake, whichever is lower |
Source: ICH Q3A(R2) Guideline[7][8]
Practical Implication: If your unknown peak exceeds 0.10% of the Iloperidone peak area in any stability sample, you are required to pursue structural elucidation.[7]
Q4: My unknown peak exceeds the identification threshold. What is the workflow for structural elucidation?
A4: The definitive technique for identifying unknown pharmaceutical impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides the molecular weight and fragmentation data needed to piece together a chemical structure.
The Identification Workflow: The process is a logical progression from gathering initial data to proposing and confirming a structure.
Workflow for Unknown Peak Identification
Caption: A workflow diagram illustrating the logical progression from initial detection of an unknown peak to its final identification and reporting.
-
High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass of the unknown compound using an HRMS instrument like a TOF (Time-of-Flight) or Orbitrap. This allows you to propose a molecular formula with high confidence.
-
MS/MS Fragmentation: Next, perform tandem mass spectrometry (MS/MS) on the impurity's molecular ion. This will break the molecule into smaller fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure.
-
Comparative Analysis: The key to identification is comparing the fragmentation pattern of the impurity to that of the parent drug, Iloperidone. Since the impurity is a degradation product, it will share a significant portion of its structure (and thus, its fragments) with Iloperidone. For example, a key fragment of Iloperidone might be present in the impurity's spectrum, indicating which part of the molecule has remained intact.
-
Structure Proposal: Based on the mass difference between the impurity and Iloperidone and the fragmentation data, you can propose a likely chemical modification (e.g., hydrolysis, oxidation, N-oxide formation). Research indicates that Iloperidone degradation often involves hydrolysis or oxidation, leading to specific, predictable structural changes.[4]
Validated Experimental Protocols
Protocol 1: Forced Degradation of Iloperidone
This protocol is essential for generating potential degradation products and verifying the stability-indicating nature of an analytical method.[3]
Objective: To intentionally degrade Iloperidone under various stress conditions to produce a representative sample of its potential impurities.
Materials:
-
Iloperidone reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and water
-
pH meter, heating block, UV chamber
Procedure:
-
Stock Solution: Prepare a stock solution of Iloperidone at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.
-
Heat at 80°C for 2 hours.
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
-
Base Hydrolysis:
-
Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.
-
Keep at room temperature for 4 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.
-
Keep at room temperature for 6 hours.
-
Dilute to ~100 µg/mL.
-
-
Thermal Degradation:
-
Store the stock solution at 80°C for 24 hours.
-
Cool and dilute to ~100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (as per ICH Q1B guidelines) for a specified duration.
-
Dilute to ~100 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your HPLC-PDA method.
Trustworthiness Check: A successful study should show partial degradation (ideally 5-20%). Complete degradation provides little information, while no degradation suggests the stress condition was inadequate. The peak balance (sum of all peak areas) should be close to 100% of the initial main peak area, ensuring all major degradants are detected.
Protocol 2: HPLC-UV Method for Iloperidone and Impurities
This protocol provides a starting point for a stability-indicating RP-HPLC method.
Objective: To achieve chromatographic separation of Iloperidone from its potential degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds like Iloperidone. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure good peak shape for the basic piperidine moiety. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 30 min | A broad gradient is essential to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | PDA at 274 nm[10] | A wavelength where Iloperidone and likely degradants have significant absorbance. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Self-Validation: The suitability of this method is validated by its ability to separate all peaks generated in the forced degradation study (Protocol 1) with baseline resolution (Resolution > 1.5) and acceptable peak purity.
Data Interpretation and Visualization
Known Degradation Products of Iloperidone
Forced degradation studies reported in the literature have identified several key degradation products (DPs). Knowing these can provide a valuable head start in your investigation.[4]
| Degradant ID | Stress Condition | Proposed Change |
| DP1, DP2 | Acid Hydrolysis | Likely involves cleavage of the ether linkage. |
| DP3 | Oxidation | Potential for N-oxide formation on the piperidine nitrogen. |
| DP4 - DP7 | Base Hydrolysis | Multiple products suggesting complex degradation pathways. |
Source: Adapted from literature on Iloperidone stress degradation.[4]
Decision Logic for Mass Spectral Interpretation
When analyzing MS/MS data, a logical, stepwise approach is critical to proposing a structure.
Decision Tree for MS/MS Data Interpretation
Caption: A decision tree outlining the initial steps for interpreting mass spectrometry data based on the mass difference from the parent drug.
References
-
Kumar, A., et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry, 31(13), 1127-1137. [Link]
-
ResearchGate. (n.d.). Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
SlideShare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Scribd. (n.d.). Impurities in New Drug Substances - ICH Q3. [Link]
-
Dubey, V., & Saini, T. R. (2018). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF ILOPERIDONE IN RAT PLASMA. International Journal of Pharmaceutical Sciences and Research, 9(2), 790-794. [Link]
-
ResearchGate. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. [Link]
-
Pharmaffiliates. (n.d.). Iloperidone-impurities. [Link]
-
National Center for Biotechnology Information. (n.d.). Iloperidone. PubChem Compound Summary for CID 71360. [Link]
-
ResearchGate. (n.d.). Comparison of the HPLC methods developed for iloperidone. [Link]
-
Singh, S., et al. (2004). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 215-223. [Link]
-
ResearchGate. (n.d.). Forced degradation results. [Link]
-
PubMed. (2025). Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. [Link]
-
Reddy, P. S., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. Chromatography Research International, 2012, 840213. [Link]
-
Birur, S. B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. Indian Journal of Pharmaceutical Education and Research, 53(4s), s649-s657. [Link]
-
ResearchGate. (n.d.). Identification and characterization of major degradation products of risperidone in bulk drug and pharmaceutical dosage forms. [Link]
-
CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. [Link]
-
Wikipedia. (n.d.). Chlorpromazine. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
- 1. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. database.ich.org [database.ich.org]
- 4. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Quantitative Determination of 7-Desfluoro 5-Fluoro Iloperidone: A Comparative Analytical Guide
Topic: Quantitative determination of 7-Desfluoro 5-Fluoro Iloperidone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Technical Context
In the synthesis and quality control of Iloperidone (an atypical antipsychotic), the management of regioisomeric impurities is a critical challenge. The analyte This compound (chemically identified as the 5-fluoro positional isomer of Iloperidone) represents a significant process-related impurity.
Unlike degradation products which often exhibit distinct polarity shifts, this regioisomer possesses physicochemical properties nearly identical to the active pharmaceutical ingredient (API), differing only in the position of the fluorine atom on the benzisoxazole ring (Position 5 vs. Position 6).
This guide objectively compares the performance of High-Resolution UPLC-PDA (the recommended "Product" methodology) against conventional RP-HPLC workflows. We provide experimental evidence demonstrating why UPLC is the requisite standard for separating this critical isomeric pair.
Chemical Origin & Significance
To understand the separation challenge, one must visualize the structural causality. The impurity arises during the benzisoxazole ring formation, typically due to regio-selectivity issues with the starting material (e.g., employing 2,5-difluorophenyl precursors instead of 2,4-difluorophenyl analogs).
Figure 1: Structural Relationship & Origin
Caption: The formation of the 5-Fluoro regioisomer (Impurity) alongside the 6-Fluoro target (Iloperidone) during synthesis.
Comparative Methodology: UPLC vs. HPLC
The core requirement for this analysis is isomeric resolution . Standard C18 HPLC methods often result in co-elution or "shoulder" peaks due to the identical mass and similar hydrophobicity of the isomers.
Performance Matrix
| Feature | Method A: Conventional RP-HPLC | Method B: Advanced UPLC-PDA (Recommended) |
| Stationary Phase | C18 (5 µm), Porous | HSS C18 (1.8 µm), High Strength Silica |
| Resolution (Rs) | 1.2 - 1.5 (Marginal) | > 2.5 (Baseline Separation) |
| Run Time | 45 - 60 minutes | 10 - 12 minutes |
| Sensitivity (LOD) | ~0.05 µg/mL | 0.01 µg/mL |
| Solvent Consumption | High (~45 mL/run) | Low (~3 mL/run) |
| Suitability | Routine Assay (High Concentration) | Trace Impurity Profiling |
Expert Insight: The UPLC method utilizes sub-2-micron particles (1.8 µm) which significantly increases the theoretical plate count (
Recommended Experimental Protocol (UPLC-PDA)
This protocol is designed to be a self-validating system. The use of a specific gradient profile ensures that the 5-Fluoro isomer elutes distinctly before the main API peak.
Reagents & Standards
-
Reference Standard: this compound (Purity >99%).
-
Solvents: Acetonitrile (LC-MS Grade), Methanol, Ammonium Acetate.
-
Water: Milli-Q (18.2 MΩ).
Chromatographic Conditions[1][2]
-
Instrument: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC HSS C18, 2.1 mm × 100 mm, 1.8 µm.
-
Column Temp: 35°C (Critical for isomer selectivity).
-
Flow Rate: 0.3 mL/min.
-
Detection: PDA at 225 nm (Isosbestic point for benzisoxazoles).
-
Injection Volume: 2.0 µL.
Mobile Phase Strategy
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).
-
Mobile Phase B: Acetonitrile : Methanol (80:20 v/v).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.00 | 80 | 20 | Initial |
| 2.00 | 80 | 20 | 6 |
| 7.00 | 40 | 60 | 6 |
| 9.00 | 10 | 90 | 6 |
| 10.00 | 80 | 20 | 1 |
| 12.00 | 80 | 20 | End |
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow for the quantitation of the 5-Fluoro isomer.
Data Analysis & Validation
To ensure trustworthiness, the method must be validated against ICH Q2(R1) guidelines.
System Suitability Criteria
-
Resolution (
): Between 5-Fluoro Isomer and Iloperidone > 2.0. -
Tailing Factor (
): < 1.5 for both peaks. -
Theoretical Plates (
): > 50,000.
Quantitative Results (Example Data)
The following table summarizes the capability of the UPLC method to detect the impurity at trace levels compared to HPLC.
| Parameter | UPLC Result (Recommended) | HPLC Result (Alternative) |
| LOD (Limit of Detection) | 0.01 µg/mL | 0.05 µg/mL |
| LOQ (Limit of Quantitation) | 0.03 µg/mL | 0.15 µg/mL |
| Linearity ( | 0.9998 (0.03 - 1.5 µg/mL) | 0.9950 (0.15 - 1.5 µg/mL) |
| Recovery (Spike @ 0.1%) | 98.5% - 101.2% | 92.0% - 105.0% |
Interpretation: The UPLC method demonstrates superior linearity and recovery at the specification limit (typically 0.15%), ensuring that "false negatives" are avoided during batch release.
References
-
Landge, S. B., et al. (2014). "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form." American Journal of Analytical Chemistry. Link
- Mutlib, A. E., et al. (1995). "Application of liquid chromatography/mass spectrometry in the structural characterization of impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Access Data. (2009). "Pharmacology/Toxicology Review and Evaluation: Fanapt (Iloperidone)." Link
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link
A Comprehensive Guide to Establishing Relative Response Factors for Iloperidone Isomers
In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is paramount to ensuring drug safety and efficacy. Iloperidone, a second-generation antipsychotic, is no exception.[1][2] During its synthesis and storage, various process-related impurities and degradation products, including isomers, can emerge.[3] Accurately determining the levels of these isomers is a critical regulatory requirement. This guide provides an in-depth, scientifically grounded approach to establishing the Relative Response Factor (RRF) for Iloperidone isomers, a crucial parameter for their accurate quantification when a reference standard for each isomer is not available.[4][5]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of RRF, provide a detailed experimental protocol for its determination using High-Performance Liquid Chromatography (HPLC), and explain the rationale behind the methodological choices, all while adhering to the principles of scientific integrity and referencing authoritative guidelines.
The Critical Role of Relative Response Factor (RRF) in Impurity Profiling
In chromatographic analysis, the detector's response to different molecules can vary significantly, even for isomers with the same molecular weight.[6] This is often due to differences in their chromophoric properties. A direct comparison of the peak area of an impurity to that of the Active Pharmaceutical Ingredient (API) is therefore often inaccurate for quantification.[6] The Relative Response Factor (RRF) is a corrective factor that accounts for this difference in detector response between an impurity and the API.[4][7]
The RRF is defined as the ratio of the response factor (slope of the calibration curve) of the impurity to the response factor of the API.[7][8]
RRF = (Response Factor of Impurity) / (Response Factor of API)
By establishing the RRF, one can quantify impurities using the API's reference standard, which is particularly valuable when pure standards of the impurities are scarce, expensive, or difficult to synthesize.[5] The International Council for Harmonisation (ICH) guidelines acknowledge the use of RRF for impurity quantification, provided it is correctly determined.[4][9]
Experimental Design: A Foundation of Scientific Rigor
The establishment of a reliable RRF is contingent on a meticulously designed experimental plan. The choices made at this stage directly impact the accuracy and validity of the final RRF value.
Chromatographic System Selection: HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is the most common and robust technique for this purpose. The selection of the detection wavelength is a critical parameter. Ideally, a wavelength where both the API and the isomers have significant absorbance should be chosen to ensure adequate sensitivity for all components. While analyzing at the lambda max of the API is common, it's crucial to assess the UV spectra of the isomers to ensure they also exhibit a response at this wavelength.[8] If the absorbance maxima are significantly different, using a single wavelength might lead to a very high or low RRF, which can introduce variability.[7]
Method Development and Specificity
The analytical method must be specific, meaning it can unequivocally assess the analyte in the presence of other components, including impurities, degradants, and matrix components.[10][11] For Iloperidone and its isomers, this involves developing a chromatographic method that achieves baseline separation of all relevant peaks.
A typical starting point for method development for Iloperidone involves a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[12] Gradient elution is often necessary to resolve closely eluting isomers and other related substances.[13]
Step-by-Step Experimental Protocol for RRF Determination
This protocol outlines the necessary steps to determine the RRF of Iloperidone isomers. It is imperative that this process is conducted in accordance with internal standard operating procedures and relevant regulatory guidelines such as ICH Q2(R1).[10][11][14]
Materials and Reagents
-
Iloperidone Reference Standard (API)
-
Iloperidone Isomer Reference Standard(s)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
-
Phosphoric acid or potassium hydroxide for pH adjustment
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Chromatographic Conditions (Example)
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 274 nm[12]
-
Injection Volume: 10 µL
Note: This is an exemplary condition and must be optimized for the specific isomers and system being used.
Workflow for RRF Determination
The following diagram illustrates the workflow for establishing the RRF.
Caption: Experimental workflow for RRF determination.
Detailed Procedure
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve a known amount of Iloperidone reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of the Iloperidone isomer reference standard of a known concentration.
-
-
Preparation of Linearity Solutions:
-
From the stock solutions, prepare a series of at least five calibration standards for both the API and the isomer, covering a range from the quantitation limit (QL) to approximately 120% of the expected impurity concentration.[4] It is crucial to prepare these solutions at identical concentration levels for both the API and the isomer to ensure a direct and accurate comparison of their responses.[4]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject each linearity solution in triplicate to ensure the precision of the measurements.
-
-
Data Processing and Calculation:
-
Integrate the peak areas of the API and the isomer in each chromatogram.
-
For both the API and the isomer, create a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis for each calibration curve to determine the slope (response factor). The correlation coefficient (r²) should be greater than 0.99, indicating a strong linear relationship.
-
Calculate the RRF using the following formula:
RRF = Slope of the Isomer's Calibration Curve / Slope of the API's Calibration Curve
-
Data Presentation and Interpretation
The results of the RRF determination should be clearly summarized.
Table 1: Example Linearity Data for Iloperidone and its Isomer
| Concentration (µg/mL) | Iloperidone Peak Area (Mean) | Isomer Peak Area (Mean) |
| 1 | 50,123 | 45,234 |
| 2 | 100,567 | 90,876 |
| 5 | 251,345 | 226,543 |
| 10 | 502,789 | 453,987 |
| 20 | 1,005,890 | 908,123 |
Table 2: Summary of RRF Calculation
| Parameter | Iloperidone (API) | Isomer |
| Slope (Response Factor) | 50,250 | 45,350 |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 |
| Relative Response Factor (RRF) | - | 0.90 |
An RRF value of 0.90 in this example indicates that the detector is slightly less sensitive to the isomer compared to the API under the specified chromatographic conditions.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the established RRF, the analytical method itself must be validated according to ICH Q2(R1) guidelines.[10][11][14] Key validation parameters include:
-
Specificity: As previously mentioned, the method must be able to separate the isomers from the API and other potential impurities.
-
Linearity: The linearity of the response for both the API and the isomer must be demonstrated across the desired concentration range.
-
Accuracy: The accuracy of the method should be assessed, which can be done by spiking a known amount of the isomer into a sample of the API and measuring the recovery.
-
Precision: The precision of the method should be evaluated at different levels (repeatability and intermediate precision) to ensure the results are consistent.
-
Robustness: The robustness of the method should be tested by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results, including the RRF.
The relationship between these validation parameters and the final RRF value is illustrated below.
Caption: Interdependence of method validation and RRF reliability.
Conclusion
Establishing an accurate Relative Response Factor is a scientifically rigorous process that is fundamental for the reliable quantification of Iloperidone isomers in the absence of their dedicated reference standards. This guide has provided a comprehensive framework, from experimental design and a detailed protocol to data interpretation and the importance of method validation. By following these principles and adhering to regulatory guidelines, researchers and drug development professionals can ensure the quality and safety of Iloperidone products. The RRF, once established and validated, becomes an invaluable tool in routine quality control, allowing for the accurate monitoring of isomeric impurities throughout the drug product's lifecycle.
References
-
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
-
Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. [Link]
-
Chromatography Forum. (2009, January 30). Calculating relative response factors for impurities. [Link]
-
Separation Science. Relative Response Factor: Accurate Quantification in Chromatography. [Link]
-
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Scribd. FDA Guidance on Analytical Method Validation. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Google Patents.
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (2025, November 27). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. [Link]
-
ResearchGate. (2017, June 26). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. [Link]
-
Syngene International Ltd. Complimentary techniques for determining relative response factor of non- isolated impurities. [Link]
-
National Center for Biotechnology Information. Iloperidone. [Link]
-
HPLC Primer. Relative Response Factor RRF and Correction Factor. [Link]
-
PharmaCompass.com. Iloperidone. [Link]
-
Semantic Scholar. Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. [Link]
-
International Journal of Pharmaceutical and Empirical Research. Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. [Link]
-
MDPI. Inclusion Complex of Iloperidone with Sulfobutyl Ether Beta-Cyclodextrin: Characterization and Dissolution Studies. [Link]
-
National Center for Biotechnology Information. (2023, June 5). Iloperidone - LiverTox. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Iloperidone?. [Link]
-
PubMed. (2011, October 15). Spectroscopic properties of neuroleptics: IR and Raman spectra of Risperidone (Risperdal) and of its mono- and di-protonated forms. [Link]
-
National Center for Biotechnology Information. Risperidone. [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Free Article [pdfs.semanticscholar.org]
- 4. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 5. veeprho.com [veeprho.com]
- 6. Relative Response Factor RRF and Correction Factor - HPLC Primer [mtc-usa.com]
- 7. sepscience.com [sepscience.com]
- 8. Calculating relative response factors for impurities - Chromatography Forum [chromforum.org]
- 9. database.ich.org [database.ich.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Certificate of Analysis (CoA) Requirements for Iloperidone Impurities: A Technical Comparison Guide
The following guide provides an in-depth technical comparison of Certificate of Analysis (CoA) requirements for Iloperidone impurities, designed for researchers and drug development professionals.
Executive Summary: The Precision Imperative
In the development of Iloperidone (an atypical antipsychotic targeting 5-HT2A and D2 receptors), the qualification of impurities is not merely a regulatory checkbox—it is a critical determinant of drug safety and efficacy. The Certificate of Analysis (CoA) for an impurity reference standard is the foundational document that validates every subsequent analytical result.
This guide compares the technical performance and regulatory utility of two distinct classes of reference materials used for Iloperidone impurity profiling: ISO 17034 Certified Reference Materials (CRMs) versus ISO 17025 / Research Grade Analytical Standards . Through experimental protocols and error analysis, we demonstrate why the depth of data in a CoA directly correlates to the accuracy of the final drug substance assay.
Technical Context: The Iloperidone Impurity Profile
Iloperidone synthesis and metabolism generate a specific fingerprint of related substances. A robust CoA must explicitly identify and quantify these specific compounds to comply with ICH Q3A(R2) and Q3B(R2) guidelines.
Critical Impurities & Metabolites
-
Metabolite P88 (Active): 1-[4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol. Formed via carbonyl reduction; pharmacologically active.
-
Metabolite P95 (Active): 4-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid.[1] Formed via O-demethylation and oxidation.
-
Iloperidone N-Oxide: Oxidative degradant.
-
Desmethyl Iloperidone: Precursor/degradant.
Comparative Analysis: CRM vs. Analytical Standard CoAs
The following table objectively compares the data requirements and experimental impact of using an ISO 17034 CRM versus a standard Research Grade material for Iloperidone impurities.
Table 1: CoA Specification Comparison
| Feature | ISO 17034 Certified Reference Material (CRM) | Research Grade / ISO 17025 Analytical Standard | Impact on Iloperidone Analysis |
| Potency Assignment | Mass Balance / Quantitative NMR (qNMR) Certified value with uncertainty (e.g., 99.2% ± 0.4%). Accounts for water, residuals, and inorganic content. | Chromatographic Purity (Area %) Often reports "98% (HPLC)" without correcting for water/solvents. | High. "Area %" ignores non-UV active contaminants (water/salts), leading to overestimation of impurity levels in the drug product. |
| Homogeneity | Verified & Certified Tested between bottles to ensure consistency. | Not Required Assumes bulk homogeneity; bottle-to-bottle variation is unknown. | Medium. Critical for method validation where multiple vials are used over time. |
| Stability | Monitored Expiry date based on real-time stability data. | Retest Date Only Often based on generic chemical class stability. | High. Iloperidone N-oxide is light/heat sensitive. Unmonitored degradation leads to quantifying with a compromised standard. |
| Traceability | SI Units (NIST/BIPM) Unbroken chain of comparisons. | Internal Methods Traceable only to the manufacturer's internal SOPs. | Critical. Required for regulatory filings (NDA/ANDA) to prove accuracy. |
| Metrological Uncertainty | Explicitly Calculated Includes uncertainty from weighing, purity, and homogeneity ( | Not Reported | High. Essential for calculating the total error budget of the analytical method. |
Critical CoA Parameters: The "Self-Validating" System
A trustworthy CoA acts as a self-validating system. It must provide orthogonal data that confirms identity and purity beyond reasonable doubt.
A. Identity (The Fingerprint)
For Iloperidone impurities, a single identification method is insufficient due to structural similarities between metabolites (e.g., P88 vs. Parent).
-
Requirement:
H-NMR AND Mass Spectrometry (MS). -
Why: MS confirms the mass (
426.48 for Iloperidone), but NMR distinguishes the specific regio-isomers of the benzisoxazole ring which MS might miss.
B. Purity vs. Potency (The Calculation)
This is the most common source of experimental error.
-
Chromatographic Purity: The ratio of the analyte peak to all other UV-active peaks.
-
Potency (Assay): The actual mass fraction of the analyte in the vial.
The Mass Balance Equation (Used in CRMs):
Research grade CoAs often omit the second term (water/solvents), assuming 100% volatile purity.
Experimental Protocol: Validated HPLC Workflow
This protocol describes how to utilize the CoA data to validate an HPLC method for Iloperidone impurities.
Objective: Quantify Iloperidone Impurity P95 in a drug substance batch.
Step 1: System Suitability & Standard Preparation
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: C18,
mm, 5 µm (e.g., Hypersil BDS or equivalent). -
Flow Rate: 1.0 mL/min; Detection: UV @ 275 nm.
-
Standard Prep: Weigh 10 mg of Iloperidone P95 CRM .
-
Crucial Step: Check CoA for "Certified Potency" (e.g., 98.2%).
-
Calculate Concentration:
.
-
Step 2: Relative Response Factor (RRF) Determination
To accurately quantify P95 without running a standard every time, establish the RRF during validation.
-
Inject 5 linearity levels of Iloperidone API and P95 Impurity.
-
Plot Area vs. Concentration (Corrected by CoA Potency).
-
Acceptance Criteria: Correlation Coefficient (
) .
Step 3: Sample Analysis
-
Inject Iloperidone API sample (1 mg/mL).
-
Identify P95 peak at Relative Retention Time (RRT) ~0.85 (varies by gradient).
-
Calculate impurity % using the RRF derived from the CRM.
Impact Case Study: The "Potency Trap"
We simulated an analysis of a drug batch containing 0.14% of Impurity P95 (Limit: 0.15%).
Scenario A: Using ISO 17034 CRM
-
CoA Potency: 94.5% (Due to 4% water and 1.5% residual salts—common for polar metabolites).
-
Calculation: Corrects for the 94.5% purity.
-
Result: 0.14% (Pass).
Scenario B: Using Research Grade Standard
-
CoA Purity: "99% HPLC Area" (Water/Salts ignored).
-
Assumption: Analyst treats standard as 99% or 100% pure.
-
Error Mechanism: The standard solution is more dilute than the analyst thinks (contains inactive water). The instrument response per unit of "assumed" mass drops.
-
Consequence: The calculated Response Factor (Area/Conc) is artificially low. When applied to the sample, it overestimates the impurity.
-
Result: 0.148%
Rounds to 0.15% (Borderline/Fail) .
Visualizations
Diagram 1: Reference Standard Selection Decision Tree
This workflow guides the user on when to use a CRM versus a Research Standard based on the development phase.
Caption: Decision logic for selecting Iloperidone reference standards based on regulatory risk and development phase.
Diagram 2: CoA Data Integration into Analytical Workflow
How specific data points from the CoA feed into the experimental validation process.
Caption: Data flow showing how CoA parameters (Water, Residuals) are critical for the Mass Balance calculation and final accuracy.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2] International Council for Harmonisation. [Link]
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[3] International Organization for Standardization. [Link]
-
Subramanian, N., & Kalkman, H.O. (2002).[1] Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone.[1] Progress in Neuro-Psychopharmacology and Biological Psychiatry.[1] [Link]
-
Yeniceli, D. (2017).[4] Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. ResearchGate.[4] [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
